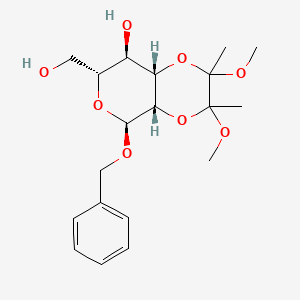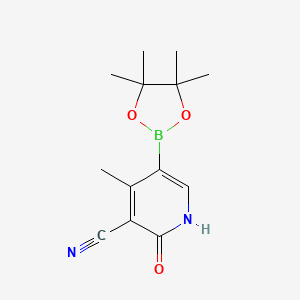
Benzyl 3,4-O-(2',3'-dimethoxybutane-2',3'-diyl)-alpha-D-mannopyanoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside is a complex organic compound with a unique chemical structure. It belongs to the class of protected nucleosides and is primarily used in biochemical and pharmaceutical research. This compound has shown significant potential in combating various ailments, making it a valuable asset in the field of biomedicine.
Métodos De Preparación
The synthesis of Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside involves several steps. The process typically starts with the protection of the hydroxyl groups of alpha-D-mannopyranoside using benzyl groups. The next step involves the introduction of the 2’,3’-dimethoxybutane-2’,3’-diyl group. This is achieved through a series of reactions, including acetal formation and subsequent deprotection steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of different derivatives.
Hydrolysis: The acetal groups can be hydrolyzed under acidic conditions to yield the corresponding diols.
Aplicaciones Científicas De Investigación
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes. The precise mode of action depends on the specific biological context and the target molecules involved.
Comparación Con Compuestos Similares
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside can be compared with other protected nucleosides, such as:
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-beta-D-mannopyanoside: Similar in structure but differs in the configuration of the mannopyranoside moiety.
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-glucopyanoside: Similar in structure but differs in the sugar component.
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-galactopyanoside: Similar in structure but differs in the sugar component.
The uniqueness of Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside lies in its specific configuration and the presence of the 2’,3’-dimethoxybutane-2’,3’-diyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
(4aS,5S,7R,8R,8aS)-7-(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8/c1-18(22-3)19(2,23-4)27-16-15(26-18)14(21)13(10-20)25-17(16)24-11-12-8-6-5-7-9-12/h5-9,13-17,20-21H,10-11H2,1-4H3/t13-,14-,15+,16+,17+,18?,19?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYCPDFMXIYFL-CVDJYPPESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(C(OC2OCC3=CC=CC=C3)CO)O)(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(O[C@H]2[C@@H](O1)[C@@H]([C@H](O[C@@H]2OCC3=CC=CC=C3)CO)O)(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957081.png)



![Ethyl 2-fluoro-4-[3-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B7957107.png)
![(E)-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}hydroxylamine](/img/structure/B7957118.png)




![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B7957164.png)
![6-Bromo-imidazo[1,2-a]pyrimidine HCl](/img/structure/B7957168.png)

![(1R,5S)-8-Azabicyclo[3.2.1]octane](/img/structure/B7957177.png)
